Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 921133-69-9
Cat. No.: VC4809249
Molecular Formula: C26H26N2O4S
Molecular Weight: 462.56
* For research use only. Not for human or veterinary use.
![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 921133-69-9](/images/structure/VC4809249.png)
Specification
CAS No. | 921133-69-9 |
---|---|
Molecular Formula | C26H26N2O4S |
Molecular Weight | 462.56 |
IUPAC Name | ethyl 6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C26H26N2O4S/c1-3-32-26(31)23-20-14-15-28(17(2)29)16-21(20)33-25(23)27-24(30)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,22H,3,14-16H2,1-2H3,(H,27,30) |
Standard InChI Key | UVKGBJRLFWNAHN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituents
The compound’s backbone consists of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system, a bicyclic structure merging a thiophene and partially saturated pyridine ring. Key substituents include:
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6-Acetyl group: Introduces electron-withdrawing effects and potential metabolic stability.
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2-(2,2-Diphenylacetamido): A bulky, lipophilic group likely influencing receptor binding or pharmacokinetics.
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3-Ethyl carboxylate: Enhances solubility and serves as a handle for further derivatization .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₃₀H₂₉N₃O₄S |
Molecular Weight | 543.64 g/mol |
IUPAC Name | Ethyl 6-acetyl-2-[(2,2-diphenylacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Key Functional Groups | Acetyl, diphenylacetamido, ethyl ester |
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves sequential functionalization of the tetrahydrothienopyridine core:
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Core Formation: Cyclization of appropriate precursors (e.g., thiophene-annulated pyridines) under acidic or catalytic conditions .
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Acetylation at Position 6: Reaction with acetyl chloride or anhydride in the presence of a base .
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Introduction of Diphenylacetamido Group: Acylation of the amine at position 2 using 2,2-diphenylacetyl chloride .
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Esterification at Position 3: Ethyl ester formation via carboxyl group activation .
Detailed Procedure (Hypothetical)
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Step 1: Synthesis of ethyl 2-amino-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate via cyclization of a thiophene-pyridine precursor .
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Step 2: Reaction with 2,2-diphenylacetyl chloride in dichloromethane and triethylamine to yield the target compound .
Table 2: Key Synthetic Intermediates
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
Ethyl 2-amino-6-acetyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 24237-43-2 | Core precursor |
2,2-Diphenylacetyl chloride | 2218-68-8 | Acylating agent |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to lipophilic diphenyl groups; soluble in DMSO, DMF, and dichloromethane .
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Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating storage at 2–8°C under inert atmosphere .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1730 cm⁻¹ (ester C=O), and ~3300 cm⁻¹ (N-H stretch) .
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NMR (¹H): Key signals include δ 1.27 (ethyl CH₃), δ 2.10 (acetyl CH₃), and δ 7.20–7.40 (diphenyl aromatic protons) .
Parameter | Recommendation |
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Storage Temperature | 2–8°C, inert atmosphere |
Handling Precautions | Use fume hood, avoid moisture |
Disposal | Incineration or approved waste systems |
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